molecular formula C21H21NO6S B4635224 (5Z)-3-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B4635224
M. Wt: 415.5 g/mol
InChI Key: MQHWJUZPUCZGID-PDGQHHTCSA-N
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Description

(5Z)-3-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a thiazolidinedione derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Potential therapeutic applications in the treatment of metabolic disorders such as diabetes.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound may also interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

    Troglitazone: An older thiazolidinedione with a similar structure but different safety profile.

Uniqueness

(5Z)-3-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and therapeutic potential compared to other thiazolidinediones.

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c1-5-28-15-8-6-14(7-9-15)22-20(23)18(29-21(22)24)12-13-10-16(25-2)19(27-4)17(11-13)26-3/h6-12H,5H2,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHWJUZPUCZGID-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-3-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

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